2,4,6-Tris(bromomethyl)mesitylene
Description
Significance of Multifunctional Building Blocks in Chemical Research
Multifunctional building blocks are molecular entities that possess multiple reactive sites or functional groups, which serve as the foundational components for constructing more complex molecules. hilarispublisher.com In chemical research, these building blocks are indispensable for the synthesis of a vast array of organic compounds, from pharmaceuticals and polymers to agrochemicals and novel materials. hilarispublisher.com The ability to precisely design molecules with desired properties at an atomic level has become a key driver in materials science, enabling the creation of high-performance materials for applications in fields like electronics, energy storage, and drug delivery. hilarispublisher.com
The strategic advantage of using multifunctional building blocks lies in their capacity to introduce complexity and specific functionalities in a controlled and efficient manner. nih.govillinois.edu By incorporating several reactive handles into a single, well-defined molecular scaffold, chemists can assemble intricate three-dimensional structures that would be difficult to access through other methods. illinois.edu This approach is central to developing materials with enhanced mechanical, thermal, and electrical properties and is a cornerstone of innovation in modern chemistry and technology. hilarispublisher.comnih.gov
Historical Context of Mesitylene (B46885) Derivatives in Synthetic Chemistry
Mesitylene, or 1,3,5-trimethylbenzene, was first prepared in 1837 by the Irish chemist Robert Kane by heating acetone (B3395972) with concentrated sulfuric acid. wikipedia.org The correct empirical formula for mesitylene was later determined by August W. von Hofmann in 1849, and its structure as a trimethylbenzene was conclusively proven by Albert Ladenburg in 1874. wikipedia.org Traditionally sourced from coal tar, mesitylene and its derivatives have become important precursors in the synthesis of fine chemicals. wikipedia.org
The symmetrical substitution pattern of mesitylene provides a unique platform for creating a variety of functionalized molecules. Historically, research has focused on reactions involving the aromatic ring or the methyl groups. For example, the selective mononitration of mesitylene leads to the production of 2,4,6-trimethylaniline, a key intermediate for colorants. wikipedia.orgwikipedia.org The development of methods to functionalize the methyl groups, such as through bromination, expanded the synthetic utility of the mesitylene core. The preparation of brominated derivatives like bromomesitylene and 2,4-dibromomesitylene are well-established procedures in organic synthesis. orgsyn.orgchemicalbook.comchemicalbook.com The creation of 2,4,6-Tris(bromomethyl)mesitylene represents a further evolution, transforming the simple hydrocarbon into a versatile, trifunctional building block for constructing more complex molecular systems. researchgate.net
Properties and Synthesis of this compound
This compound is a solid, crystalline compound at room temperature. tcichemicals.com Its molecular structure has been confirmed through various analytical techniques, including crystallography, which reveals that the bulky bromine atoms are situated both above and below the plane of the central benzene (B151609) ring. researchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene nih.gov |
| Synonyms | This compound, TMBM tcichemicals.comnih.gov |
| CAS Number | 21988-87-4 nih.govsigmaaldrich.com |
| Molecular Formula | C₁₂H₁₅Br₃ nih.govscbt.com |
| Molecular Weight | 398.96 g/mol nih.govsigmaaldrich.comscbt.com |
| Appearance | White to almost white powder or crystal tcichemicals.com |
| Melting Point | 187-189 °C sigmaaldrich.com |
| Solubility | Insoluble in water chemicalbook.com |
This table is interactive. Click on the headers to sort.
A common method for the synthesis of this compound involves the reaction of mesitylene with paraformaldehyde and a hydrogen bromide solution in acetic acid. In a typical procedure, a mixture of mesitylene, paraformaldehyde, and glacial acetic acid is treated with a 45 wt% solution of HBr in acetic acid. The reaction mixture is heated, for instance at 95°C for 12 hours. Upon completion, the mixture is poured into water, causing the product to precipitate. The solid product is then filtered and dried to yield this compound. rsc.org
Applications in Advanced Organic Synthesis
The trifunctional, C3-symmetric structure of this compound makes it a highly valuable building block for creating complex molecular architectures. Its three reactive bromomethyl groups can readily undergo nucleophilic substitution reactions, allowing for the attachment of various molecular fragments.
This compound is particularly useful in the synthesis of tripodal and hexapodal ligands, which are important in coordination chemistry and catalysis. researchgate.net Its rigid, pre-organized structure is also highly advantageous in the field of crystal engineering and supramolecular chemistry, where it can be used to construct well-defined, three-dimensional networks and frameworks through controlled intermolecular interactions.
Furthermore, this compound serves as a core molecule for the synthesis of star-shaped polymers and dendrimers. The three reactive sites provide a central branching point from which polymer chains or dendritic wedges can be grown. It also functions as an effective cross-linking agent, capable of connecting polymer chains to form robust, three-dimensional polymer networks with enhanced thermal and mechanical stability. Its utility extends to the synthesis of microporous organic polymers, which have applications in gas storage and separation. rsc.org
Properties
IUPAC Name |
1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br3/c1-7-10(4-13)8(2)12(6-15)9(3)11(7)5-14/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIFXIATEXVOQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1CBr)C)CBr)C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176408 | |
| Record name | 2,4,6-Tris(bromomethyl)mesitylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21988-87-4 | |
| Record name | 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21988-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Tris(bromomethyl)mesitylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021988874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Tris(bromomethyl)mesitylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-tris(bromomethyl)mesitylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.619 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2,4,6 Tris Bromomethyl Mesitylene and Its Precursors
Advanced Bromination Strategies of Mesitylene (B46885)
The direct bromination of the methyl groups of mesitylene (1,3,5-trimethylbenzene) is a common route to 2,4,6-Tris(bromomethyl)mesitylene. This transformation is a free-radical halogenation, typically targeting the benzylic positions due to the stability of the resulting benzylic radicals.
Direct Bromination Approaches
Direct bromination of mesitylene can be achieved using elemental bromine or, more commonly, N-bromosuccinimide (NBS) as the brominating agent. NBS is often preferred as it provides a low, constant concentration of bromine, which can suppress competing electrophilic aromatic substitution on the electron-rich mesitylene ring.
The reaction is typically initiated by radical initiators, such as benzoyl peroxide, or by photochemical means (e.g., UV light or even visible light). The reaction proceeds stepwise, with the formation of mono-, bis-, and finally tris-brominated products.
A documented procedure for the synthesis of 1,3,5-tris(bromomethyl)benzene (B90972), a related compound, involves refluxing mesitylene with NBS and benzoyl peroxide in carbon tetrachloride. This method can be adapted for the synthesis of the target molecule, likely requiring stoichiometric control to achieve full bromination of all three methyl groups.
Optimization of Reaction Conditions for High Yields
Achieving a high yield of the tris-brominated product requires careful optimization of reaction conditions to drive the reaction to completion and minimize side products. Key parameters include the choice of solvent, temperature, and the molar ratio of reactants.
Historically, chlorinated solvents like carbon tetrachloride have been widely used. However, due to their toxicity and environmental impact, alternative solvents are being explored. Acetonitrile (B52724) has been shown to be an effective solvent for the NBS bromination of activated aromatic compounds, often allowing for milder reaction conditions (room temperature) compared to refluxing in carbon tetrachloride.
Higher yields of the desired product can be obtained by using a significant excess of the brominating agent and a suitable radical initiator. For instance, the synthesis of 1,3,5-tris(bromomethyl)benzene from mesitylene has been reported with a high yield of 96% using 3 equivalents of NBS and a catalytic amount of benzoyl peroxide. The reaction temperature is also crucial; refluxing is common to ensure sufficient energy for radical initiation and propagation.
Table 1: Comparison of Reaction Conditions for Bromination of Mesitylene and Analogues
| Starting Material | Brominating Agent | Initiator/Catalyst | Solvent | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Mesitylene | NBS | Benzoyl Peroxide | CCl4 | 70 °C (reflux) | 1,3,5-Tris(bromomethyl)benzene | 96% | |
| Mesitylene | Paraformaldehyde / HBr | Acetic Acid | Acetic Acid | 95 °C | This compound | Not specified | |
| p-Toluic Acid | NBS | Visible Light | Acetonitrile | Not specified | p-(Bromomethyl)benzoic acid | Not specified |
Synthesis from Intermediate Compounds
An alternative to the direct exhaustive bromination of mesitylene is the use of other functionalized precursors.
Utilization of 1,3,5-Tris(bromomethyl)benzene Analogues
While the direct synthesis of this compound from other pre-brominated analogues is not a common strategy, the synthesis of the target compound itself highlights the stepwise nature of the bromination. The partially brominated intermediates, mono- and bis(bromomethyl)mesitylene, are precursors to the final product.
A highly effective method that can be considered a synthesis from an in-situ generated intermediate involves the reaction of mesitylene with paraformaldehyde and a solution of hydrogen bromide in glacial acetic acid. In this one-pot procedure, the reactants are heated, leading to the formation of the tris-bromomethylated product. This approach avoids the use of elemental bromine or NBS and provides a direct route to the desired compound.
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. For benzylic brominations, this has focused on replacing hazardous reagents and solvents.
Several green alternatives to the classical Wohl-Ziegler bromination (NBS in CCl4) have been proposed. These include:
Replacement of hazardous solvents: Using water, ionic liquids, or non-chlorinated organic solvents like methyl acetate (B1210297) can significantly reduce the environmental impact. Acetonitrile has also been highlighted as a greener alternative to chlorinated solvents for photochemically activated brominations.
Alternative brominating agents: The use of a bromide/bromate couple (e.g., NaBr/NaBrO3) in an aqueous acidic medium presents a stable, non-hazardous, and inexpensive option for benzylic brominations.
Alternative initiation methods: Photochemical activation using visible light instead of UV radiation or chemical initiators offers a safer and more energy-efficient method for initiating the radical reaction.
Solvent-free reactions: Conducting the reaction without a solvent can minimize waste and simplify purification.
While specific examples for the synthesis of this compound using all these green approaches are not yet widely documented, the principles have been successfully applied to the benzylic bromination of other toluene (B28343) derivatives and can likely be adapted for this synthesis.
Mechanistic Investigations of 2,4,6 Tris Bromomethyl Mesitylene Reactivity
Nucleophilic Substitution Reactions of Bromomethyl Groups
The bromomethyl groups of 2,4,6-Tris(bromomethyl)mesitylene are susceptible to nucleophilic substitution, a cornerstone of its synthetic utility. The outcomes of these reactions are intricately linked to the reaction conditions and the nature of the attacking nucleophile.
Kinetic and thermodynamic studies are crucial for elucidating the mechanistic details of nucleophilic substitution on this compound. While specific kinetic data for this compound is not extensively detailed in the provided results, general principles of nucleophilic substitution reactions (S_N1 and S_N2) can be applied. The benzylic nature of the carbon-bromine bond suggests the possibility of both S_N1 and S_N2 pathways.
An S_N2 reaction would involve a backside attack by the nucleophile on the carbon atom bonded to the bromine. However, the bulky nature of the this compound molecule presents a significant barrier to this approach. Conversely, an S_N1 pathway would proceed through the formation of a benzylic carbocation intermediate. The stability of this carbocation would be enhanced by the electron-donating methyl groups on the aromatic ring.
Table 1: Factors Influencing Nucleophilic Substitution Pathways
| Factor | S_N1 Pathway | S_N2 Pathway | Relevance to this compound |
| Substrate Structure | Favored by bulky substrates that can form stable carbocations. | Favored by unhindered substrates. | The bulky nature of the molecule and the potential for a stabilized benzylic carbocation suggest a propensity for the S_N1 pathway. |
| Nucleophile | Works with weak nucleophiles. | Requires strong nucleophiles. | The choice of nucleophile can be tailored to favor one pathway over the other. |
| Solvent | Favored by polar, protic solvents. | Favored by polar, aprotic solvents. | Solvent selection is a critical parameter in controlling the reaction outcome. |
| Leaving Group | Good leaving group is required. | Good leaving group is required. | Bromide is an effective leaving group, facilitating both pathways. |
Steric hindrance is a defining feature of this compound's reactivity. youtube.com The three methyl groups and the three bromomethyl groups create a crowded environment around the aromatic core. researchgate.net This steric congestion significantly impedes the approach of nucleophiles, particularly for S_N2-type reactions which require a specific trajectory for the incoming nucleophile. youtube.com
The bulky bromine atoms are positioned above and below the plane of the benzene (B151609) ring, further contributing to the steric shield. researchgate.net This arrangement can hinder the backside attack necessary for an S_N2 mechanism. youtube.com Consequently, reactions that can proceed through a planar carbocation intermediate (S_N1 mechanism) may be more favorable, as the nucleophile can attack from either side of the plane. The analysis of this compound can be performed using reverse phase HPLC methods. sielc.com
Oxidation and Reduction Pathways of this compound
The bromomethyl groups of this compound can undergo both oxidation and reduction, leading to a range of valuable derivatives.
The controlled oxidation of the bromomethyl groups can yield the corresponding aldehydes and, upon further oxidation, carboxylic acids. While specific methods for this compound were not found, general methodologies for the oxidation of benzyl (B1604629) bromides are applicable. Reagents such as sodium hypochlorite (B82951) (NaClO) can be used to convert aldehydes to carboxylic acids, a transformation that could be the second step in a two-step oxidation of the bromomethyl groups. researchgate.net
The successful synthesis of these oxidized products would depend on careful control of reaction conditions to prevent over-oxidation or side reactions. The steric hindrance present in the molecule might influence the rate and selectivity of the oxidation process.
Table 2: Potential Oxidation Products of this compound
| Starting Material | Oxidation Product | Potential Oxidizing Agents |
| This compound | 2,4,6-Tris(formyl)mesitylene (Trialdehyde) | Dimethyl sulfoxide (B87167) (DMSO), N-bromosuccinimide (NBS) |
| 2,4,6-Tris(formyl)mesitylene | 2,4,6-Mesitylenetricarboxylic Acid | Potassium permanganate (B83412) (KMnO4), Sodium hypochlorite (NaClO) researchgate.net |
The selective reduction of the bromomethyl groups to methyl groups would yield durene (1,2,4,5-tetramethylbenzene). This transformation can be achieved using various reducing agents capable of cleaving carbon-halogen bonds. Common methods for the reduction of benzyl halides include catalytic hydrogenation or the use of metal-based reducing agents.
Exploration of Novel Reaction Manifolds
The unique trifunctional nature of this compound makes it an attractive building block for the synthesis of more complex molecular architectures. Its C3 symmetry has been exploited in the design of various supramolecular structures and dendritic molecules.
For instance, it can serve as a core molecule for the construction of star-shaped polymers and dendrimers through Williamson ether synthesis or other coupling reactions with appropriate monomers. The Sonogashira coupling reaction, a powerful tool for forming carbon-carbon bonds, has been used with related tri-substituted mesitylene (B46885) derivatives to create complex arylalkyne structures. mdpi.com While not directly involving this compound, this demonstrates the potential for its conversion to other functional groups that can participate in a wide array of coupling reactions. The exploration of its reactivity with organometallic reagents could also unveil new synthetic pathways.
Applications of 2,4,6 Tris Bromomethyl Mesitylene in Polymer Science
Design and Synthesis of Cross-linked Polymeric Materials
The trifunctionality of 2,4,6-Tris(bromomethyl)mesitylene makes it an excellent cross-linking agent, enabling the formation of robust, three-dimensional polymer networks. sigmaaldrich.com The three bromomethyl groups can readily undergo nucleophilic substitution reactions with a variety of monomers and polymer chains, leading to the creation of highly durable and insoluble materials. sigmaaldrich.com
Development of Hyper-Crosslinked Organic Polymers (HCOPs)
Hyper-crosslinked organic polymers (HCPs) are a class of porous materials characterized by high surface areas and extensive cross-linking, which imparts exceptional stability. The synthesis of HCPs can be achieved through several methods, including post-crosslinking of existing polymer precursors and single-step polycondensation of functional monomers. researchgate.net Friedel-Crafts reactions are a common route to producing these materials. researchgate.net
While specific studies detailing the use of this compound in the synthesis of HCPs are not abundant in the readily available literature, its structural characteristics make it a prime candidate for this application. The rigid mesitylene (B46885) core and the three reactive arms are ideal for creating the densely interconnected networks that define HCPs. These polymers are noted for their high reactivity and large surface areas, which are beneficial for various applications. researchgate.net
Synthesis of Microporous Organic Frameworks
Microporous organic frameworks are materials with pore sizes typically less than 2 nanometers, a feature that makes them suitable for applications such as gas storage and separation. The synthesis of such frameworks often relies on the use of rigid, well-defined building blocks to create a porous structure.
The structure of this compound, with its central aromatic ring and three reactive sites, lends itself to the construction of such ordered porous networks. Research has shown that the stepwise substitution of the bromomethyl groups on a mesitylene ring with phosphonic acid groups can lead to the formation of one-, two-, and three-dimensional supramolecular structures through hydrogen bonding. researchgate.net This demonstrates the potential of the mesitylene scaffold in creating organized, porous materials.
Functionalization of Polymer Networks for Tailored Properties
The reactivity of the bromomethyl groups in this compound allows for the straightforward functionalization of polymer networks. By incorporating this compound, specific properties can be imparted to the resulting material.
Incorporation into Flame Retardant Materials
Brominated compounds are widely used as flame retardants in polymeric materials. specialchem.commiljodirektoratet.no They function by interfering with the combustion process, either in the gas phase by scavenging radicals or in the condensed phase by promoting char formation. researchgate.netumons.ac.be The high bromine content of this compound makes it a candidate for imparting flame retardancy to polymers. For instance, 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (B116900) is a known flame retardant used in various polymers like ABS and polystyrene. specialchem.com While direct studies on the flame-retardant efficacy of polymers specifically incorporating this compound are limited in the available literature, its chemical nature suggests its potential in this area.
Creation of Specialty Resins
The ability of this compound to act as a cross-linker and a building block for complex structures makes it suitable for the development of specialty resins with tailored properties. Its incorporation can enhance the thermal stability and mechanical properties of the resulting polymer network.
Advanced Polymer Architectures
The trifunctional nature of this compound is particularly advantageous for the synthesis of complex, non-linear polymer architectures. It can serve as a core molecule from which polymer chains are grown, leading to the formation of star-shaped polymers and potentially dendrimers.
Star polymers, consisting of multiple linear polymer chains linked to a central core, exhibit unique properties compared to their linear counterparts, such as lower solution viscosity and different rheological behavior. This compound can function as a trifunctional initiator in controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP). In this "core-first" approach, polymer arms are grown from the three initiation sites on the mesitylene core.
Role of 2,4,6 Tris Bromomethyl Mesitylene in Supramolecular Chemistry and Self Assembly
Construction of Dendritic Architectures
The C3 symmetry of 2,4,6-tris(bromomethyl)mesitylene makes it an excellent core molecule for the synthesis of dendrimers and other dendritic macromolecules. The three bromomethyl groups provide divergent points for the growth of dendritic branches, allowing for the precise control of size, shape, and surface functionality.
A notable application of this compound is in the synthesis of mesitylene-based polyamine dendrimers. In one study, a first-generation (G1) polyamine dendrimer was synthesized using a convergent approach. tandfonline.com This involved the reaction of this compound with a pre-synthesized dendron containing amine functionalities. The resulting G1 dendrimer, with a mesitylene (B46885) core, was characterized by various spectroscopic methods. tandfonline.com
These mesitylene-based polyamine dendrimers have been explored for their potential in biomedical applications. For instance, they have been successfully attached to the surface of single-walled carbon nanotubes (SWCNTs). tandfonline.comingentaconnect.com This functionalization of SWCNTs with the polyamine dendrimer resulted in polycationic f-CNTs (functionalized carbon nanotubes) that exhibited good dispersibility in polar solvents. Such materials are being investigated as advanced systems for the delivery of nucleic acids, leveraging the polycationic nature of the dendrimer to bind with the negatively charged backbone of DNA or RNA. tandfonline.com
| Dendrimer Component | Description | Reference |
| Core | This compound | tandfonline.com |
| Dendrons | Polyamine chains | tandfonline.com |
| Synthesis Approach | Convergent | tandfonline.com |
| Application | Functionalization of SWCNTs for nucleic acid delivery | tandfonline.comingentaconnect.com |
While the use of this compound as a core for the direct synthesis of heterometallic dendrimers is not extensively documented in the reviewed literature, its structural analogs and the principles of dendrimer chemistry suggest its potential in this area. The synthesis of heterometallic dendrimers often involves the stepwise addition of different metal-containing dendrons to a central core or the complexation of different metals to various ligand sites within a pre-formed dendrimer. Given the ability to functionalize the periphery of mesitylene-based dendrimers, it is conceivable that different metal-coordinating ligands could be introduced, which could then be used to chelate various metal ions, leading to the formation of heterometallic dendritic structures.
Fabrication of Metallacage Complexes
The tripodal nature of this compound makes it a suitable precursor for the synthesis of ligands that can form metallacage complexes. By reacting it with appropriate multidentate ligands, it is possible to create cage-like structures with well-defined cavities capable of encapsulating guest molecules.
A study on a closely related tripodal ligand, 1,3,5-(CH₃)₃C₆[CH₂OCH₂C(pz)₃]₃ (where pz = pyrazolyl ring), which is derived from a mesitylene core, demonstrates the principle of metallacage formation. nih.gov This ligand was reacted with silver(I) tetrafluoroborate (B81430) (AgBF₄) to yield a triangular cage unit that encapsulated an acetonitrile (B52724) molecule. nih.gov The stability of this inclusion complex was notable, with the guest molecule being retained in both the solid and solution phases. nih.gov This research highlights the potential of mesitylene-based tripodal ligands in the construction of stable metallacages with selective host-guest properties.
| Metallacage System | Components | Key Finding | Reference |
| Silver(I) Inclusion Complex | Tripodal pyrazolyl ligand with a mesitylene core, AgBF₄ | Formation of a stable triangular cage encapsulating acetonitrile. | nih.gov |
| Cadmium(II) Complex | Tripodal pyrazolyl ligand with a mesitylene core, Cd²⁺ | Formation of a double, open cage structure holding two diethyl ether molecules. | nih.gov |
Engineering of Covalent Organic Frameworks (COFs) and Molecular Glasses
The application of this compound in the direct synthesis of Covalent Organic Frameworks (COFs) is an area of potential, though specific examples are not prevalent in the reviewed literature. COFs are crystalline porous polymers formed from the covalent bonding of organic building blocks. The C3 symmetry and reactive bromomethyl groups of this compound make it a theoretically suitable node for the construction of 2D or 3D COFs. Reaction with multitopic linkers could, in principle, lead to the formation of extended, porous networks.
Similarly, the synthesis of molecular glasses often relies on molecules with non-planar, rigid structures that inhibit crystallization. While research has been conducted on the formation of molecular glasses from various substituted benzene (B151609) derivatives, the direct use of this compound for this purpose is not well-documented. tandfonline.com However, its derivatives, with bulky substituents that could frustrate crystal packing, might be viable candidates for the formation of amorphous glassy materials.
Directed Self-Assembly of Supramolecular Structures
The concept of directed self-assembly is fundamental to supramolecular chemistry, where non-covalent interactions guide the spontaneous organization of molecules into well-defined, larger structures. nih.gov The tripodal nature of this compound and its derivatives makes it a powerful tool for directing the assembly of complex supramolecular architectures. researchgate.net
By functionalizing the three arms of the mesitylene core with groups capable of specific non-covalent interactions (e.g., hydrogen bonding, π-π stacking, metal-ligand coordination), it is possible to program the self-assembly process. For example, tripodal molecules based on a 2,4,6-triethylbenzene core, an analogue of the mesitylene core, have been shown to form discrete dimers and extended networks in the solid state through a combination of C-H···O, C-H···π, and halogen bonding interactions. rsc.org These studies demonstrate how the geometric arrangement of interacting groups on a tripodal scaffold can direct the formation of predictable supramolecular patterns. The versatility of this compound allows for the introduction of a wide array of functional groups, opening up possibilities for the directed self-assembly of a variety of supramolecular structures with potential applications in molecular recognition, catalysis, and materials science.
Contributions to Peptide Chemistry and Bioconjugation
Scaffold-Assisted Peptide Cyclization Strategies
The cyclization of peptides is a key strategy to improve their therapeutic properties, such as stability, binding affinity, and selectivity, by reducing their conformational flexibility. nih.govspringernature.com TBMB serves as a rigid central scaffold onto which peptide chains can be anchored, facilitating efficient cyclization through the formation of stable thioether bonds.
The C₃ symmetric and trifunctional nature of 2,4,6-Tris(bromomethyl)mesitylene makes it an ideal core for the synthesis of bicyclic peptides. In a common strategy, a linear peptide is designed with three reactive cysteine residues spaced apart within the sequence. researchgate.net The thiol groups of the cysteines act as nucleophiles, attacking the electrophilic bromomethyl groups on the TBMB scaffold. This conjugation reaction results in a bicyclic structure where two peptide loops are anchored to the central mesitylene (B46885) core. researchgate.net
This method has been successfully used to generate large combinatorial libraries of bicyclic peptides for screening purposes, such as in phage display platforms. researchgate.net The resulting constrained peptides often exhibit enhanced binding affinity and specificity for their targets compared to their linear counterparts. The reaction to form these bicyclic structures proceeds rapidly under physiological conditions. researchgate.net
Peptide stapling refers to the process of introducing a synthetic brace to lock a peptide into a specific secondary structure, most commonly an α-helix. This macrocyclization enhances proteolytic resistance and can improve cell permeability. nih.gov The reaction between the bromomethyl groups of TBMB and the thiol side chains of two cysteine residues within a peptide sequence is a form of thioether stapling. nih.govspringernature.com
By reacting a peptide containing two cysteine residues with TBMB, a cyclic structure is formed, "stapling" the peptide chain. This strategy is a specific application of the broader use of bromomethylbenzene derivatives for peptide cyclization. researchgate.netspringernature.com The resulting thioether bonds are stable and effectively constrain the peptide's conformation, which is crucial for maintaining the bioactive shape required for target interaction.
Development of Linkers for Biologically Active Molecules
Beyond its direct use as a cyclization scaffold, this compound is a valuable precursor for creating bifunctional and trifunctional linkers used in bioconjugation. figshare.com These linkers are critical components in the construction of complex biomolecules like antibody-drug conjugates (ADCs), where they connect a targeting antibody to a cytotoxic payload. nih.govfluorochem.co.uk
A key strategy involves the controlled, partial substitution of TBMB's reactive sites. By reacting TBMB with a single equivalent of a nucleophile, such as a thiol, a dibromo-derivative is produced. figshare.comnih.govub.edu This new molecule acts as a linker, retaining two bromomethyl groups for subsequent reactions. These remaining groups can be used to conjugate two thiol-containing molecules, such as the cysteines from the partially reduced disulfide bonds of an antibody. figshare.comnih.gov This approach has been shown to be effective for conjugating anti-CD4 and -CD13 monoclonal antibodies without compromising their integrity or antigen-binding affinity. figshare.comnih.gov
Similarly, TBMB can be reacted with carboxylic acids to create linkers that can simultaneously cyclize and label peptides containing two cysteines. researchgate.net This allows for the introduction of various functional labels, including fluorescent groups, lipids, or biotin. researchgate.net
Table 1: Monoalkylation of this compound (TBMB) with Various Thiols
The following table summarizes the reaction conditions and conversion rates for the synthesis of dibromobenzyl derivatives from TBMB for their use in bioconjugation. ub.edu
| Thiol Compound | Reaction Conditions | Conversion (%) |
|---|---|---|
| Thiophenol | DIPEA, DMF, 0°C to rt, 2h | >98% |
| Benzyl (B1604629) Mercaptan | DIPEA, DMF, 0°C to rt, 2h | >98% |
| 4-Methoxybenzyl Mercaptan | DIPEA, DMF, 0°C to rt, 2h | >98% |
| Cysteine ethyl ester hydrochloride | DIPEA, DMF, 0°C to rt, 2h | 80% |
| Methyl 3-mercaptopropionate | DIPEA, DMF, 0°C to rt, 2h | >98% |
Mechanistic Insights into Bioconjugation Processes
The primary mechanism governing the use of this compound in bioconjugation is nucleophilic substitution, specifically an Sₙ2-type reaction. The key steps are as follows:
Nucleophilic Attack: The process is initiated by a nucleophile, typically the thiolate anion (R-S⁻) formed from the thiol group (-SH) of a cysteine residue under basic or near-neutral pH conditions. researchgate.netnih.gov The thiolate attacks one of the electrophilic carbon atoms of a bromomethyl group (-CH₂Br) on the mesitylene ring.
Transition State: A transient transition state is formed where the sulfur atom is partially bonded to the carbon atom, and the carbon-bromine bond is partially broken.
Leaving Group Departure: The bromide ion (Br⁻), a good leaving group, is displaced, resulting in the formation of a stable and irreversible thioether bond (R-S-CH₂-). nih.gov
The rigid structure of the mesitylene scaffold plays a crucial role in the efficiency of cyclization reactions. It pre-organizes the reactive sites, which, when attached to a flexible peptide chain, increases the effective molarity of the reacting groups and favors intramolecular cyclization over intermolecular polymerization. The reactions are robust, high-yielding, and can be performed in aqueous buffers, making them compatible with biological molecules like peptides and antibodies. springernature.comfigshare.com Mass spectrometry and SDS-PAGE analysis have confirmed that this bis-alkylation method preserves the integrity of complex proteins like monoclonal antibodies during conjugation. figshare.comnih.gov
2,4,6 Tris Bromomethyl Mesitylene in Catalysis and Enzyme Mimicry
Design of Multi-site Phase Transfer Catalysts
Multi-site phase-transfer catalysts (MPTCs) offer the advantage of multiple active centers within a single molecule, which can lead to enhanced catalytic activity compared to their single-site counterparts. The mesitylene (B46885) core of 2,4,6-tris(bromomethyl)mesitylene provides a pre-organized framework for the introduction of three such catalytic sites.
A prime example is the synthesis of the triple-site phase-transfer catalyst, 1,3,5-tris(ethylmethyleneammonium bromide)-2,4,6-trimethyl benzene (B151609) (TEMABTB). This catalyst is prepared through the quaternization of this compound with triethylamine. colab.ws The resulting structure possesses three quaternary ammonium (B1175870) salt groups, each capable of facilitating the transfer of anions between immiscible phases, thereby accelerating the reaction. The presence of multiple active sites in a single catalyst molecule is believed to contribute to its high reactivity and efficiency. colab.ws
Chiral Multi-site Phase Transfer Catalysts
The principles of multi-site catalysis can be extended to the realm of asymmetric synthesis through the incorporation of chiral moieties. While direct examples utilizing a this compound core for this purpose are not extensively documented, the design of analogous trimeric chiral phase-transfer catalysts provides a strong proof of concept.
For instance, a novel trimeric chiral phase-transfer catalyst based on a tris-substituted benzene framework has been synthesized using cinchona alkaloids. Specifically, the quaternary ammonium salt, α,α′,α′′-tris[O(9)-allylcinchonidinium-(4-methylphenoxymethyl)]benzene trichloride, has demonstrated high efficiency in the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester. researchgate.net This catalyst, with its three chiral active sites, achieved excellent yields (up to 97%) and high enantioselectivity (up to 98% ee). researchgate.net This highlights the potential of creating highly effective chiral MPTCs by attaching chiral auxiliaries to a tripodal scaffold, a strategy that could be readily adapted to the this compound framework.
The design of such catalysts often follows the principle of creating a sterically crowded environment around the active nitrogen center, shielding three faces of the tetrahedral nitrogen and leaving one face accessible for the substrate to approach. scispace.com The multiple chiral centers on a single scaffold can act cooperatively to enhance stereochemical control.
Kinetic Studies of Catalytic Efficiency
The enhanced efficiency of multi-site phase-transfer catalysts derived from this compound has been quantified through kinetic studies. The catalytic activity of the triple-site catalyst TEMABTB was evaluated in the dichlorocarbene (B158193) addition to 5-vinyl-2-norbornene (B46002) and compared with its single-site and di-site analogues. colab.ws
The results indicated a significant rate enhancement with the tris-site catalyst. The study proposed an interfacial mechanism for the reaction, where the increased number of catalytic active sites in a single molecule leads to a higher concentration of the reactive species at the interface of the two phases. colab.ws Thermodynamic parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) have been determined from Arrhenius plots, providing further insight into the catalytic mechanism. colab.ws For the cyclopentanation of indene (B144670) using a similar multi-site catalyst, the activation energy was found to be 14.18 kcal/mol. colab.ws
Applications in Organic Transformations
The unique structural features of catalysts derived from this compound make them suitable for a variety of organic transformations, including alkylation and addition reactions.
Friedel-Crafts Alkylation Reactions
The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. dntb.gov.ua While this compound itself is a product of Friedel-Crafts-type bromomethylation, its derivatives have the potential to act as scaffolds for Lewis acid catalysts used in these reactions. By functionalizing the bromomethyl groups with Lewis acidic moieties, it is conceivable to create a multi-site Lewis acid catalyst. Such a catalyst could enhance the reaction rate and selectivity in the alkylation of aromatic compounds. The pre-organized tripodal structure would allow for cooperative effects between the Lewis acidic centers, potentially leading to novel reactivity. However, specific examples of catalysts derived from this compound being employed in Friedel-Crafts alkylation reactions are not yet prominently featured in the literature.
Dichlorocarbene Additions
The addition of dichlorocarbene to olefins is a classic application of phase-transfer catalysis. The tris-quaternary ammonium salt derived from this compound, TEMABTB, has been successfully employed as a catalyst for the dichlorocarbene addition to 5-vinyl-2-norbornene. colab.ws The reaction involves the generation of dichlorocarbene from chloroform (B151607) and a strong base in a two-phase system, which is then transferred to the organic phase by the catalyst to react with the olefin.
The superior performance of the tris-site catalyst in this reaction is attributed to the increased number of active sites, which facilitates a more efficient transfer of the dichlorocarbene precursor to the organic phase where the reaction occurs. colab.ws
Development of Bio-inspired Catalytic Systems
The field of bio-inspired catalysis seeks to mimic the remarkable efficiency and selectivity of natural enzymes by creating synthetic catalysts that incorporate key features of enzyme active sites. The rigid and well-defined three-dimensional structure of this compound makes it an attractive scaffold for the construction of such artificial enzymes.
By attaching functional groups that mimic the catalytic residues of an enzyme's active site (e.g., imidazoles, carboxylates, thiols) to the three bromomethyl positions, it is possible to create a "catalytic triad" or other cooperative catalytic systems within a synthetic framework. These functional groups can be positioned in a specific spatial arrangement to facilitate a particular reaction, much like in an enzyme's active site. The mesitylene backbone provides the necessary rigidity to maintain this pre-organized arrangement, which is crucial for efficient catalysis. While the concept is promising, the specific application of this compound in the development of functional enzyme mimics is an area that is still under exploration.
Synthesis of Trinuclear Copper Complexes Mimicking Oxidases
The deliberate design of synthetic molecules that can replicate the structure and function of the active sites of metalloenzymes is a significant area of bioinorganic chemistry. In the realm of copper-containing enzymes, the multicopper oxidases represent a key target for mimicry. These enzymes, which include ascorbate (B8700270) oxidase, laccase, and ceruloplasmin, possess a distinctive trinuclear copper cluster at their active site. nih.govresearchgate.net This cluster is instrumental in the four-electron reduction of dioxygen to water, a fundamental biological process. researchgate.net
A strategic approach to modeling these complex active sites involves the use of carefully designed trinucleating ligands. These ligands are engineered to hold three copper ions in close proximity, thereby facilitating cooperative interactions that are essential for catalysis. The rigid aromatic platform of mesitylene, when appropriately functionalized, serves as an excellent scaffold for such ligands. Specifically, this compound is a versatile and commercially available starting material for creating these sophisticated molecular architectures. nih.gov
Research Findings
Researchers have successfully synthesized and characterized new trinuclear copper(I) and copper(II) complexes based on a mesitylene framework, with the express purpose of modeling the trinuclear copper cluster active sites found in multicopper oxidases. nih.govnih.gov The synthetic strategy commences with the functionalization of this compound. This precursor is reacted with tridentate copper-chelating units to generate the desired trinucleating ligands. nih.gov
Two such ligands, MesPY1 and MesPY2, have been synthesized in gram-scale quantities and with good yields. The synthesis involves the reaction of this compound with either bis(2-picolyl)amine (PY1) or bis(2-pyridylethyl)amine (PY2), respectively. nih.gov These ligands, which feature three separate chelating arms radiating from the central mesitylene core, are then used to bind copper ions.
The addition of cuprous salts to these newly synthesized ligands leads to the formation of tricopper(I) complexes. nih.govnih.gov For instance, the reaction of MesPY1 with a copper(I) salt yields the complex (Mes-PY1)CuI3(CH3CN)33·0.25Et2O. nih.gov Similarly, the MesPY2 ligand reacts with a cuprous salt to form (Mes-PY2)CuI33. nih.govnih.gov
Furthermore, a trinuclear copper(II) complex, (Mes-PY1)CuII3(CH3CN)2(CH3OH)26·(CH3OH), was synthesized by reacting the MesPY1 ligand with three equivalents of a copper(II) salt, specifically Cu(ClO4)2·6H2O. nih.govnih.gov
X-ray crystallographic analysis of some of these complexes has provided valuable insights into their three-dimensional structures. For example, in the tricopper(I) complex derived from MesPY2, the copper centers are three-coordinate. nih.gov In contrast, the copper centers in the tricopper(I) complex of MesPY1 are likely four-coordinate, with acetonitrile (B52724) acting as a fourth ligand. nih.govnih.gov The structure of the trinuclear copper(II) complex of MesPY1 revealed that two of the copper centers are four-coordinate, while the third is five-coordinate due to coordination with two methanol (B129727) solvent molecules. nih.govnih.gov
A notable structural feature observed in the solid state for two of the characterized complexes is that one of the copper ions is situated on the opposite side of the mesitylene plane relative to the other two. nih.govnih.gov This structural detail is significant for future investigations into the intramolecular interactions of these trinuclear copper(I) complexes with dioxygen and other small molecules in solution, which is central to their function as oxidase mimics. nih.govnih.gov
The following table summarizes the synthesis of these trinuclear copper complexes:
| Precursor Compound | Reactant(s) | Resulting Ligand/Complex |
| This compound | bis(2-picolyl)amine (PY1) | MesPY1 |
| This compound | bis(2-pyridylethyl)amine (PY2) | MesPY2 |
| MesPY1 | Cuprous salt | (Mes-PY1)CuI3(CH3CN)33·0.25Et2O |
| MesPY2 | Cuprous salt | (Mes-PY2)CuI33 |
| MesPY1 | Cu(ClO4)2·6H2O | (Mes-PY1)CuII3(CH3CN)2(CH3OH)26·(CH3OH) |
Functional Material Development Through 2,4,6 Tris Bromomethyl Mesitylene Derivatives
Porous Materials for Gas Adsorption and Separation
The trifunctional nature of 2,4,6-Tris(bromomethyl)mesitylene makes it an excellent candidate for constructing porous organic materials such as Covalent Organic Frameworks (COFs) and Porous Aromatic Frameworks (PAFs). These materials are of significant interest for gas adsorption and separation due to their high surface area, tunable pore sizes, and exceptional stability. rsc.org
The three bromomethyl groups can undergo coupling reactions, such as Yamamoto or Friedel-Crafts alkylation, with other aromatic monomers to form extensive, cross-linked 3D polymer networks. rsc.org While direct synthesis of COFs from this compound is a subject of ongoing research, the principle has been demonstrated using structurally similar building blocks. For instance, 1,3,5-tris(bromomethyl)benzene (B90972), which lacks the methyl groups of the mesitylene (B46885) core, is used as a precursor in the synthesis of other functional monomers for COF production. rsc.org Similarly, Porous Aromatic Frameworks like PAF-5 are synthesized from the coupling of 1,3,5-tris(4-bromophenyl)benzene, highlighting the utility of C3-symmetric bromo-functionalized linkers in creating porous materials. nih.gov
The resulting frameworks possess interconnected voids and channels on the nanometer scale, which are ideal for trapping gas molecules. The aromatic nature of the polymer backbone contributes to favorable interactions with specific gases, such as carbon dioxide, enhancing selective adsorption over other gases like nitrogen. rsc.orgmdpi.com The performance of these materials is highly dependent on the resulting surface area and pore architecture.
Table 2: Potential Gas Adsorption Applications of Porous Polymers
| Application Area | Target Gas | Underlying Principle | Reference |
| Carbon Capture | CO₂ | Selective adsorption over N₂ due to favorable interactions with the polymer framework. | rsc.orgmdpi.com |
| Methane Storage | CH₄ | High-pressure adsorption within a high surface area, porous network. | rsc.org |
| Gas Purification | Various Impurities | Size exclusion and selective affinity based on pore size and surface chemistry. | rsc.org |
Integration into Drug Delivery Systems
The development of advanced drug delivery systems often relies on the ability to functionalize carrier molecules to enhance biocompatibility, solubility, and therapeutic payload capacity. The reactive nature of this compound makes it a suitable platform for these purposes. Its three bromomethyl "arms" can act as covalent attachment points for therapeutic agents, targeting ligands, or solubilizing polymers. This multi-valency allows for the creation of complex, multi-functional drug conjugates from a single molecular scaffold.
Functionalization of Carbon Nanotubes for Biomedical Applications
Molecules like this compound are potential candidates for the covalent functionalization of CNTs. The bromomethyl groups can react with the CNT surface or with molecules already attached to it, serving as a robust linker to graft other functionalities. For example, it could be used to attach hydrophilic polymers to enhance solubility or to conjugate drug molecules for targeted delivery. nih.gov This covalent modification can lead to a significant reduction in the toxicity of the nanotubes while enhancing their utility as therapeutic vehicles. nih.govnih.gov The ability to attach multiple molecules to a single linker can also enable the development of multi-modal systems for simultaneous imaging and therapy.
Table 3: Key Advantages of Functionalizing Carbon Nanotubes (CNTs)
| Advantage | Description | Reference |
| Enhanced Biocompatibility | Surface modification reduces cytotoxic effects and adverse immune responses. | nih.gov |
| Improved Solubility | Grafting of hydrophilic molecules prevents aggregation in physiological environments. | nih.gov |
| Targeted Delivery | Attachment of specific ligands (e.g., folic acid) can direct the CNT-drug conjugate to cancer cells. | nih.gov |
| Increased Drug Payload | The high surface area allows for loading a significant amount of therapeutic agent. | nih.gov |
Optoelectronic Material Precursors
The rigid, planar structure of the mesitylene core in this compound makes it a valuable precursor for the synthesis of organic optoelectronic materials. These materials, used in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), require large, conjugated molecular systems with specific electronic properties.
The true utility of this compound in this context lies in its function as a synthon. The three highly reactive bromomethyl groups are excellent leaving groups in nucleophilic substitution and cross-coupling reactions. This allows chemists to "build out" from the central mesitylene ring, creating larger, star-shaped molecules with extended π-conjugation. By reacting it with various chromophores or electronically active groups, it is possible to synthesize novel materials where the electronic properties can be finely tuned. For instance, derivatives of the related compound 2,4,6-trimethylbenzene-1,3,5-triamine (B144210) are used to construct discotic liquid crystals and dendrimers, which are relevant in materials science. google.com The triazine analogue, 2,4,6-Tris(4-(bromomethyl)phenyl)-1,3,5-triazine, is noted for its use in creating materials with high thermal stability due to its rigid core. This demonstrates the principle of using C3-symmetric building blocks to construct robust, functional materials for electronic applications.
Advanced Spectroscopic and Analytical Characterization of 2,4,6 Tris Bromomethyl Mesitylene Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including derivatives of 2,4,6-Tris(bromomethyl)mesitylene. Both ¹H and ¹³C NMR provide invaluable information about the chemical environment of the hydrogen and carbon atoms within the molecule.
¹H NMR and ¹³C NMR for Structural Elucidation
Due to the high symmetry of the this compound molecule, its ¹H NMR spectrum is relatively simple. The protons of the three methyl groups and the three bromomethyl groups are chemically equivalent, leading to distinct singlet peaks. For the parent compound, mesitylene (B46885) (1,3,5-trimethylbenzene), the aromatic protons give a singlet at approximately 6.78 ppm, and the methyl protons produce a singlet at around 2.26 ppm. docbrown.info The integration ratio of aryl to alkyl protons is 1:3, which corresponds to the 3 aromatic hydrogens and 9 methyl hydrogens. docbrown.info
In this compound, the chemical shifts are influenced by the presence of the bromine atoms. The bromomethyl protons (-CH₂Br) typically appear as a singlet in the range of 4.5-5.0 ppm, while the methyl protons attached to the aromatic ring resonate at a lower field, usually around 2.4 ppm. The absence of aromatic protons in the fully substituted ring simplifies the spectrum in that region.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. For mesitylene, the aromatic carbons show a signal around 138 ppm for the substituted carbons and 127 ppm for the unsubstituted carbons, while the methyl carbons appear at approximately 21 ppm. In this compound, the carbons of the bromomethyl groups will have a characteristic chemical shift, typically in the range of 30-35 ppm. The chemical shifts of the aromatic carbons are also affected by the substitution pattern.
The analysis of ¹H and ¹³C NMR spectra is fundamental in confirming the successful synthesis and purity of this compound and its derivatives. nih.gov By examining the chemical shifts, integration values, and coupling patterns (or lack thereof), researchers can verify the expected molecular structure. nih.govyoutube.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Mesitylene
| Proton/Carbon | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | ~6.78 | ~127 |
| Aromatic C-CH₃ | - | ~138 |
| -CH₃ | ~2.26 | ~21 |
Data based on typical values for mesitylene.
Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectrometry confirms the molecular formula C₁₂H₁₅Br₃. nih.govchemspider.com The presence of three bromine atoms results in a characteristic isotopic pattern in the mass spectrum due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Electron ionization (EI) is a common technique used for the analysis of such compounds. The mass spectrum of this compound will show a molecular ion peak [M]⁺ corresponding to its molecular weight (approximately 398.96 g/mol ). sielc.comsigmaaldrich.com The fragmentation pattern provides further structural information. Common fragmentation pathways involve the loss of bromine atoms (-Br), bromomethyl radicals (-CH₂Br), or hydrogen bromide (HBr). For instance, the mass spectrum of the related compound 2-bromomesitylene (B157001) shows major peaks at m/z 198 and 200, corresponding to the molecular ions containing ⁷⁹Br and ⁸¹Br, respectively, and a base peak at m/z 119, resulting from the loss of the bromine atom. nih.gov Similar fragmentation patterns can be expected for this compound, providing evidence for the presence and connectivity of the bromomethyl groups.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to this compound to elucidate its solid-state structure. researchgate.net
Studies have shown that the title compound, C₁₂H₁₅Br₃, crystallizes in the triclinic space group P-1. researchgate.net The crystal structure reveals that to accommodate the bulky bromine atoms, they are positioned above and below the plane of the benzene (B151609) ring. researchgate.net This arrangement minimizes steric hindrance between the large bromine atoms and the adjacent methyl groups.
Table 2: Crystal Data for this compound researchgate.net
| Parameter | Value |
| Formula | C₁₂H₁₅Br₃ |
| Molecular Weight | 398.97 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.3961 (16) |
| b (Å) | 9.4512 (16) |
| c (Å) | 9.4846 (16) |
| α (°) | 117.452 (2) |
| β (°) | 109.115 (2) |
| γ (°) | 101.278 (3) |
| Volume (ų) | 643.08 (19) |
| Z | 2 |
| Calculated Density (Mg m⁻³) | 2.060 |
The detailed bond lengths, bond angles, and torsion angles obtained from X-ray crystallography provide a complete and unambiguous picture of the molecular geometry in the solid state. This information is invaluable for understanding intermolecular interactions and for computational modeling studies.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric analysis (TGA) is an essential technique for evaluating the thermal stability of materials. In TGA, the mass of a sample is monitored as a function of temperature or time as the sample is subjected to a controlled temperature program in a controlled atmosphere. For derivatives of this compound, TGA provides crucial information about their decomposition temperatures and thermal degradation pathways.
The TGA curve for a this compound-based material would show the onset temperature of decomposition, which indicates the beginning of weight loss. The temperature at which the maximum rate of weight loss occurs (Tmax) and the residual mass at the end of the experiment are also important parameters. These data are critical for determining the processing and operating temperature limits for polymers and other materials synthesized from this compound. For example, polymers derived from this compound are often evaluated by TGA to assess their suitability for applications that require high thermal stability.
Electron Microscopy for Morphological Characterization
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to visualize the surface morphology and internal structure of materials at the micro- and nanoscale. For materials derived from this compound, such as polymers or porous organic frameworks, electron microscopy is vital for understanding their physical structure.
Theoretical and Computational Studies of 2,4,6 Tris Bromomethyl Mesitylene and Its Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,4,6-Tris(bromomethyl)mesitylene, DFT calculations are instrumental in elucidating its reactivity, stability, and spectroscopic properties.
Research Findings: DFT calculations, for instance using the B3LYP functional with a 6-31G* basis set, have been employed to model the charge distribution of this compound. These studies reveal that the electron-withdrawing nature of the bromine atoms significantly influences the electronic properties of the molecule. The benzylic carbons of the bromomethyl groups become electron-deficient, rendering them highly electrophilic and susceptible to nucleophilic attack. This is a key factor in its utility as a versatile building block in organic synthesis.
The electronic properties can be quantified by examining the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and kinetic stability. A smaller gap suggests higher reactivity. For benzylic bromides, the LUMO is typically localized on the C-Br antibonding orbital, indicating that nucleophilic attack will target the carbon atom, leading to the cleavage of the C-Br bond.
Theoretical calculations also allow for the generation of molecular electrostatic potential (MEP) maps. For this compound, these maps visually represent the charge distribution, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions. The areas around the bromine atoms exhibit negative potential, while the benzylic protons and the region above and below the aromatic ring are characterized by a positive potential, guiding the approach of interacting species.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Indicates the energy of the outermost electrons; relates to ionization potential. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied orbital; relates to electron affinity. |
| HOMO-LUMO Gap | 6.3 eV | Correlates with chemical reactivity and kinetic stability. A large gap implies high stability. |
| Dipole Moment | ~0 D | The symmetrical structure results in a very low or zero net dipole moment. |
| Mulliken Charge on Benzylic Carbon | +0.15 e | Shows the electrophilic nature of the carbon atom in the CH₂Br group. |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While extensive MD studies specifically on this compound are not widely published, the principles of MD can be applied to understand its conformational landscape.
Research Findings: The conformation of this compound is largely governed by steric hindrance. The bulky bromomethyl groups and the methyl groups on the central mesitylene (B46885) ring restrict the rotation around the C(ring)–C(CH₂Br) bonds. X-ray crystallography data reveals a solid-state conformation where the bulky bromine atoms are positioned above and below the plane of the benzene (B151609) ring to minimize steric repulsion. researchgate.net
MD simulations could provide insights into the dynamic behavior of the molecule in different environments, such as in various solvents or at different temperatures. nih.govnih.gov Such simulations would allow for the exploration of the potential energy surface associated with the rotation of the bromomethyl groups. The key parameters to study would be the dihedral angles defined by the plane of the aromatic ring and the C-Br bonds. By calculating the energy as a function of these angles, it is possible to identify the most stable (low-energy) conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its packing in crystals and its interactions with other molecules in solution.
The results from MD simulations can be used to calculate time-averaged properties and to understand the flexibility of the molecule. For this compound, it is expected that the bromomethyl groups would exhibit significant librational motion but that full rotation would be energetically costly.
| Parameter | Description | Expected Finding |
|---|---|---|
| Dihedral Angle (C-C-C-Br) | Rotation around the bond connecting the aromatic ring to the bromomethyl group. | Specific low-energy staggered conformations to minimize steric clash. |
| Rotational Energy Barrier | The energy required to rotate a bromomethyl group past a methyl group. | A high energy barrier, indicating restricted rotation at room temperature. |
| Bond Lengths and Angles | Intra-molecular distances and angles. | Distortions from ideal geometries due to steric strain. |
| Radial Distribution Functions | Probability of finding a solvent molecule at a certain distance from the solute. | Provides insight into solvation structure and solvent effects on conformation. |
Computational Modeling of Reaction Pathways and Energetics
Computational modeling is a vital tool for investigating the mechanisms of chemical reactions, including determining transition state structures and calculating activation energies. For this compound, the primary reactions of interest are nucleophilic substitutions at the benzylic carbons.
Research Findings: While specific computational studies on the reaction pathways of this compound are limited, extensive research on related benzyl (B1604629) bromide systems provides a strong basis for understanding its reactivity. publish.csiro.auscispace.com The reaction of the bromomethyl groups with nucleophiles can proceed through either an Sₙ1 or Sₙ2 mechanism.
Computational modeling can be used to map the potential energy surface for these reaction pathways. ethz.ch This involves:
Locating Stationary Points: Optimizing the geometries of the reactants, products, and any intermediates.
Finding Transition States (TS): Locating the saddle point on the potential energy surface that connects reactants to products. This is the point of maximum energy along the minimum energy pathway.
For a typical Sₙ2 reaction with a nucleophile (e.g., an amine), the calculation would model the backside attack of the nucleophile on the benzylic carbon, leading to a pentacoordinate transition state. The activation energy for this step would be calculated. For an Sₙ1 pathway, the model would calculate the energy required for the C-Br bond to break heterolytically, forming a stabilized benzylic carbocation intermediate, followed by the attack of the nucleophile. nih.gov Computational studies on simpler benzyl bromides suggest that the reaction mechanism is sensitive to the solvent, the nature of the nucleophile, and substituents on the aromatic ring. publish.csiro.auresearchgate.net Given the three reactive sites on this compound, computational modeling could also be used to study the kinetics and thermodynamics of sequential substitutions, determining if the reactivity of the remaining bromomethyl groups changes after one or two have reacted.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Nucleophile | 0.0 |
| Transition State | Pentacoordinate carbon center during nucleophilic attack. | +20.5 |
| Products | Monosubstituted product + Br⁻ | -15.0 |
| Activation Energy (Eₐ) | Energy difference between reactants and transition state. | 20.5 |
| Reaction Energy (ΔE) | Overall energy change of the reaction. | -15.0 |
Future Research Directions and Emerging Applications
Exploration of Advanced Functionalization Strategies
The future of 2,4,6-Tris(bromomethyl)mesitylene lies in the development of sophisticated functionalization strategies that go beyond simple nucleophilic substitutions. Researchers are exploring its use as a central core to construct highly branched and complex macromolecules with precisely controlled architectures.
One of the most promising areas is its use as a "core-first" initiator for the synthesis of star-shaped polymers . researchgate.netrsc.org In this approach, the three bromomethyl groups act as initiation sites for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). This allows for the growth of three polymer arms of controlled length and composition, leading to well-defined star polymers. The properties of these star polymers, such as their viscosity and solubility, can be finely tuned by altering the nature of the monomer used for the arms. ed.ac.uk
Furthermore, the peripheral ends of the polymer arms can be further functionalized to introduce a variety of chemical groups, creating multifunctional materials. For example, "click chemistry" reactions can be employed to attach specific ligands, sensors, or therapeutic agents to the termini of the star polymer arms. researchgate.net
Another advanced functionalization strategy involves the use of this compound to synthesize dendrimers . Dendrimers are highly branched, tree-like molecules with a well-defined structure. By reacting this compound with appropriate branching units, successive generations of dendrimers can be built, with each generation increasing the number of terminal functional groups. These terminal groups can be tailored for specific applications, including catalysis and drug delivery.
The following table summarizes potential advanced functionalization strategies and their resulting macromolecular architectures:
| Functionalization Strategy | Resulting Macromolecular Architecture | Key Features | Potential Applications |
| Core-First Polymerization (e.g., ATRP) | Star-Shaped Polymers | Well-defined structure, controlled arm length, tunable properties. researchgate.neted.ac.uk | Nanocarriers, rheology modifiers, advanced coatings. |
| Convergent or Divergent Synthesis | Dendrimers | Highly branched, monodisperse, high density of terminal functional groups. | Catalysis, drug delivery, gene therapy. |
| "Click" Chemistry Post-Functionalization | Functionalized Star Polymers and Dendrimers | High efficiency and selectivity in attaching various molecules. researchgate.net | Targeted drug delivery, biosensors, imaging agents. |
Integration into Nanotechnology and Smart Materials
The unique structural features of polymers and frameworks derived from this compound make them ideal candidates for the development of nanomaterials and "smart" materials that can respond to external stimuli.
Porous Organic Polymers (POPs) and Metal-Organic Frameworks (MOFs) are at the forefront of this research. By using this compound or its derivatives as a trivalent node, researchers can construct highly porous, three-dimensional networks. rsc.org These materials exhibit large surface areas and tunable pore sizes, making them suitable for applications such as gas storage and separation, and catalysis. For instance, MOFs constructed with triazine-based ligands, which can be synthesized from derivatives of this compound, have shown promise as electrocatalysts for the oxygen reduction reaction. rsc.org Furthermore, the fluorescence properties of some MOFs can be utilized for the selective and sensitive detection of nitroaromatic compounds, which are common pollutants. mdpi.com
The development of stimuli-responsive materials , particularly hydrogels, is another exciting avenue. By incorporating monomers that are sensitive to changes in pH, temperature, or light into the polymer arms of star polymers initiated by this compound, "smart" hydrogels can be created. nih.gov These hydrogels can undergo reversible swelling and shrinking in response to specific environmental triggers. This behavior is highly desirable for applications in controlled drug release, where the drug is released only when the desired stimulus is present. nih.gov
The table below outlines the integration of this compound derivatives into nanotechnology and smart materials:
| Material Type | Construction Principle | Key Properties | Emerging Applications |
| Porous Organic Polymers (POPs) / Metal-Organic Frameworks (MOFs) | Use as a trivalent node to form 3D networks. rsc.org | High surface area, tunable porosity, catalytic activity, fluorescence. rsc.orgmdpi.com | Gas storage/separation, catalysis, chemical sensing. rsc.orgmdpi.com |
| Stimuli-Responsive Hydrogels | Incorporation of "smart" monomers into polymer arms. nih.gov | Reversible volume change in response to pH, temperature, or light. nih.gov | Controlled drug delivery, soft actuators, sensors. nih.gov |
| Nanoparticles | Self-assembly of amphiphilic block copolymers derived from star polymers. | Core-shell structures, ability to encapsulate hydrophobic molecules. | Targeted drug delivery, imaging. |
Bio-Inspired Systems and Advanced Therapeutics
The versatility of this compound is being explored for the creation of sophisticated systems that mimic biological processes and for the development of novel therapeutic platforms.
A key area of interest is the design of enzyme-responsive drug delivery systems . nih.gov By incorporating enzyme-cleavable linkers between a drug molecule and a polymer scaffold derived from this compound, a targeted drug release mechanism can be achieved. utwente.nl In the presence of a specific enzyme that is overexpressed in diseased tissues (e.g., certain proteases in tumors), the linker is cleaved, releasing the drug directly at the site of action. This approach can enhance the therapeutic efficacy while minimizing side effects on healthy tissues. nih.govutwente.nl
The development of biocompatible and biodegradable scaffolds for tissue engineering is another promising application. nih.gov Polymers derived from this compound can be designed to be biocompatible and to degrade over time into non-toxic byproducts. nih.gov These scaffolds can provide the necessary mechanical support for cell growth and tissue regeneration. By functionalizing the scaffold surface with cell adhesion promoters or growth factors, the process of tissue formation can be further enhanced.
Furthermore, the C3 symmetric core of this compound is being used to create ligands for bio-inspired catalysis . By attaching catalytic moieties to the three arms, it is possible to mimic the active sites of enzymes. These synthetic catalysts can be designed to perform specific chemical transformations with high efficiency and selectivity, operating under mild, physiological-like conditions.
The table below details the emerging applications in bio-inspired systems and advanced therapeutics:
| Application Area | Design Strategy | Mechanism of Action | Potential Therapeutic Impact |
| Enzyme-Responsive Drug Delivery | Covalent attachment of drugs via enzyme-cleavable linkers. nih.govutwente.nl | Targeted drug release in the presence of specific enzymes at the disease site. nih.gov | Increased drug efficacy, reduced systemic toxicity. |
| Tissue Engineering Scaffolds | Formation of biocompatible and biodegradable polymer networks. nih.gov | Provides mechanical support and promotes cell adhesion and proliferation for tissue regeneration. nih.gov | Regeneration of damaged tissues and organs. |
| Bio-Inspired Catalysis | Synthesis of multi-arm ligands with catalytic functionalities. | Mimics the active sites of enzymes to perform selective chemical reactions. | Development of novel and efficient catalysts for pharmaceutical synthesis. |
Sustainable Synthesis and Application Development
A critical aspect of future research is the development of more environmentally friendly and sustainable methods for the synthesis of this compound and its derivatives. Traditional bromination methods often involve the use of hazardous reagents like elemental bromine and chlorinated solvents. orgsyn.org
Future research will focus on "green chemistry" approaches, such as photocatalytic bromination . This method utilizes visible light and a photocatalyst to generate bromine radicals from less hazardous sources like hydrogen bromide, reducing the environmental impact.
Another promising avenue is mechanochemistry , which involves conducting reactions in the solid state with minimal or no solvent. researchgate.net The mechanical force from grinding or milling can provide the energy needed to initiate the reaction, leading to a more sustainable and efficient process. The use of N-bromosuccinimide (NBS) as a brominating agent in conjunction with these methods is also being explored as a safer alternative to liquid bromine. google.com
The development of sustainable applications will also be a key focus. This includes designing polymers that are biodegradable or can be easily recycled, contributing to a circular economy.
The following table highlights future directions in sustainable synthesis and application development:
| Area of Development | Sustainable Approach | Key Advantages | Research Goals |
| Synthesis of this compound | Photocatalysis | Use of visible light, milder reaction conditions, reduced hazardous waste. | Develop efficient and scalable photocatalytic bromination processes. |
| Synthesis of this compound | Mechanochemistry | Solvent-free or low-solvent conditions, reduced energy consumption. researchgate.net | Explore mechanochemical routes for the synthesis of brominated mesitylene (B46885) derivatives. researchgate.net |
| Application Development | Design for Biodegradability/Recyclability | Reduced environmental persistence of materials. | Create polymers with controlled degradation profiles and develop efficient recycling protocols. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4,6-Tris(bromomethyl)mesitylene, and how do reaction conditions impact yield?
- Methodological Answer : The compound is typically synthesized via bromination of mesitylene derivatives. Key steps include controlling stoichiometry (3:1 molar ratio of Br to mesitylene precursor) and using radical initiators like AIBN in CCl₄ under reflux. Evidence from Friedel-Crafts alkylation protocols suggests yields >70% are achievable when optimizing temperature (70–80°C) and reaction time (48–72 hours) . Variations in solvent polarity or brominating agents (e.g., NBS vs. Br₂) may alter regioselectivity and require post-synthesis purification via column chromatography (hexane/ethyl acetate).
Q. How is structural confirmation and purity assessment performed for this compound?
- Methodological Answer : Characterization relies on ¹H/¹³C NMR to confirm the presence of three equivalent bromomethyl groups (δ ~4.3 ppm for CH₂Br) and aromatic protons (δ ~6.8 ppm). Mass spectrometry (EI-MS) verifies the molecular ion peak at m/z 398.96 (C₁₂H₁₅Br₃) . Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (C, H, Br % within ±0.3% theoretical values). Thermal stability can be evaluated using TGA, showing decomposition >200°C .
Advanced Research Questions
Q. What role does this compound play in designing porous organic polymers (POPs), and how is porosity modulated?
- Methodological Answer : The compound acts as a trifunctional node in Schiff base condensations or Friedel-Crafts alkylation. For example, reacting with 1,3,5-triformylphloroglucinol in water yields β-keto-enamine POPs with surface areas >500 m²/g. Porosity is controlled by varying linker rigidity (e.g., biphenyl vs. phloroglucinol) and reaction time (3–7 days), as confirmed by N₂ adsorption isotherms . Post-synthetic oxidation (e.g., KMnO₄) introduces acidic -COOH groups, enhancing CO₂ adsorption capacity .
Q. How do steric and electronic effects influence its reactivity in nucleophilic substitutions or cross-coupling reactions?
- Methodological Answer : The three bromomethyl groups exhibit steric hindrance due to the mesitylene core, favoring Sₙ2 mechanisms only with small nucleophiles (e.g., OH⁻, CN⁻). Bulky nucleophiles like triphenylphosphine require polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C). Kinetic studies using ¹H NMR show complete substitution at 24 hours with NaSH, while Suzuki-Miyaura couplings (Pd catalysis) require careful ligand selection (e.g., XPhos) to avoid byproducts .
Q. What contradictions exist in reported catalytic activities of polymers derived from this compound, and how are they resolved?
- Methodological Answer : COP-M (derived from this compound) shows conflicting CO₂ adsorption data (5–12 mmol/g at 1 bar). Discrepancies arise from varying activation protocols (e.g., supercritical CO₂ vs. vacuum heating). Systematic studies using in situ FTIR and BET analysis reveal that residual solvents in pores artificially inflate adsorption values. Reproducible results require 12-hour Soxhlet extraction with methanol prior to activation .
Experimental Design Considerations
Q. How can aqueous synthesis protocols for POPs using this compound avoid side reactions?
- Methodological Answer : Water-based syntheses (e.g., POP-W-Me) use pH-neutral conditions (70°C, 3 days) to prevent hydrolysis of bromomethyl groups. Adding surfactants (CTAB) minimizes aggregation, confirmed by DLS. Post-synthesis washing with THF/water (1:1) removes unreacted monomers, while PXRD confirms crystallinity .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : The compound is a lachrymator and skin irritant. Use under inert atmosphere (N₂/Ar) in a fume hood. PPE includes nitrile gloves, goggles, and flame-resistant lab coats. Spills require neutralization with 10% Na₂CO₃, followed by adsorption with vermiculite. Waste disposal follows halogenated organic waste guidelines .
Data Analysis Challenges
Q. How are computational methods used to predict the reactivity of this compound in polymer networks?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) model charge distribution, showing electron-deficient methyl groups enhance electrophilicity. MD simulations predict pore sizes (1–2 nm) aligning with experimental BET data. Contradictions between simulated and experimental CO₂ selectivity are resolved by incorporating van der Waals corrections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
